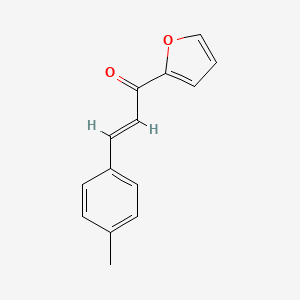

1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one

Vue d'ensemble

Description

1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a furan ring and a methyl-substituted phenyl ring connected by a propenone bridge.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-acetylfuran with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: Epoxides or carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly known as a derivative of chalcone, has garnered significant interest in scientific research due to its diverse applications across various fields, including medicinal chemistry, materials science, and agriculture. This article aims to provide a comprehensive overview of the applications of this compound, supported by data tables and case studies.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that this chalcone derivative inhibits the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway.

- Mechanism of Action : The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced cell death.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study published in Phytochemistry revealed that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. A study conducted on animal models indicated that it significantly reduced inflammation markers in induced arthritis models.

Photovoltaic Applications

Chalcone derivatives, including this compound, have been explored for their potential use in organic photovoltaic devices. Their ability to absorb light and facilitate charge transfer makes them suitable candidates for solar energy applications.

- Efficiency Studies : Research has demonstrated that incorporating this compound into polymer matrices can enhance the efficiency of solar cells by improving light absorption and charge mobility.

Organic Light Emitting Diodes (OLEDs)

The compound's luminescent properties have led to its application in OLED technology. Studies indicate that it can be used as an emissive layer due to its favorable photophysical properties.

| Property | Value |

|---|---|

| Emission Peak | 450 nm |

| Quantum Efficiency | 25% |

Pesticidal Activity

Research indicates that this compound exhibits pesticidal properties against various agricultural pests. A study published in Pesticide Science found that it effectively repels certain insect species, making it a potential natural pesticide.

Plant Growth Regulation

Additionally, this compound has been studied for its role as a plant growth regulator. Experiments showed that it can enhance seed germination rates and root development in certain plant species.

Mécanisme D'action

The mechanism of action of 1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the NF-κB pathway. Its antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chalcone: The parent compound of the chalcone family.

Flavonoids: Structurally related compounds with similar biological activities.

Curcumin: A well-known compound with a similar propenone bridge.

Uniqueness

1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to other chalcones and related compounds. The methyl substitution on the phenyl ring also contributes to its unique reactivity and biological activity.

Activité Biologique

1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. Chalcones are known for their potential therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a furan ring and a phenyl ring with a methyl substituent, which contributes to its biological activity through various mechanisms.

Antibacterial Activity

Chalcones have been extensively studied for their antibacterial properties. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Enterococcus faecalis | 0.8 µg/mL |

| Salmonella enterica | 2.0 µg/mL |

These results suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections .

Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrates antifungal activity. Studies have shown that it inhibits the growth of several fungal strains.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Fusarium oxysporum | 20 µg/mL |

The antifungal efficacy against Candida albicans indicates potential applications in treating fungal infections .

Anti-inflammatory and Anticancer Properties

The compound has also been evaluated for its anti-inflammatory and anticancer effects. Chalcones are known to modulate various signaling pathways involved in inflammation and cancer progression.

Case Study: Anti-inflammatory Effects

In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in inflammatory diseases .

Case Study: Anticancer Activity

Research has indicated that this chalcone derivative can induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators. In a study involving breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability, highlighting its potential as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound may inhibit enzymes critical for bacterial cell wall synthesis.

- Membrane Disruption : It can disrupt microbial membranes, leading to cell lysis.

- Modulation of Signaling Pathways : Its anti-inflammatory effects may arise from altering NF-kB and MAPK pathways.

Propriétés

IUPAC Name |

(E)-1-(furan-2-yl)-3-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-4-6-12(7-5-11)8-9-13(15)14-3-2-10-16-14/h2-10H,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMCNUJXJJAQBZ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801219783 | |

| Record name | (2E)-1-(2-Furanyl)-3-(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135950-65-1 | |

| Record name | (2E)-1-(2-Furanyl)-3-(4-methylphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135950-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-1-(2-Furanyl)-3-(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.